Herbarin

Cytotoxicity Breast Cancer Selectivity Index

Researchers often face batch inconsistency and misidentification with herbarin-dehydroherbarin co-isolates, compromising assay reproducibility. We supply rigorously authenticated herbarin to eliminate this variable. - Discriminated from co-metabolite dehydroherbarin to ensure target engagement with DNA topoisomerase I (1A35), not HSP90. - Exhibits 2.8-fold higher cytotoxic potency (IC₅₀ = 288 μg/mL) against MCF-7 breast cancer cells. - Sourced as a potent anti-inflammatory lead, ranking among the top 3 NO inhibitors from a 118-compound endophytic screen.

Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
CAS No. 36379-67-6
Cat. No. B161723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerbarin
CAS36379-67-6
Synonymsdehydroherbarin
herbarin
Molecular FormulaC16H16O6
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESCC1(CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)O
InChIInChI=1S/C16H16O6/c1-16(19)6-10-11(7-22-16)15(18)13-9(14(10)17)4-8(20-2)5-12(13)21-3/h4-5,19H,6-7H2,1-3H3
InChIKeyMQWLANHTCHDMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown powder

Structure & Identifiers


Interactive Chemical Structure Model





Herbarin Sourcing & Baseline Characteristics


Herbarin (CAS 36379-67-6) is a naturally occurring naphthoquinone antibiotic pigment with the molecular formula C₁₆H₁₆O₆ and a molecular weight of 304.29 g/mol . It is primarily produced by fungal strains, notably *Torula herbarum* and endophytic *Chaetosphaeronema* sp. [1]. The compound features a distinct naphthoquinone moiety fused to an oxacyclohexene ring at the 1, 2-positions, a structural class known as benzoisochromanequinones [2]. Herbarin exhibits a range of reported bioactivities, including antimicrobial, cytotoxic, and anti-inflammatory effects, and is often isolated alongside its close structural analog, dehydroherbarin (CAS 36379-74-5) [1][3].

Herbarin vs Dehydroherbarin: Substitution Invalid


Herbarin and its close analog dehydroherbarin, often co-isolated from the same fungal sources, exhibit markedly different biological activity profiles. While they share a core naphthoquinone structure, minor differences in oxidation state lead to significant functional divergence. Direct comparative studies show that dehydroherbarin possesses moderate antimicrobial effects, whereas herbarin is notably weaker in this regard [1]. Conversely, herbarin demonstrates a unique in silico binding affinity for human DNA topoisomerase I, a mechanism distinct from dehydroherbarin's target of heat shock protein 90 [1]. These differences in potency and mechanism of action confirm that these two compounds cannot be used interchangeably in research or industrial applications without compromising experimental outcomes and reproducibility.

Herbarin Quantitative Evidence


Breast Cancer Cytotoxicity Profile

In a direct head-to-head study, herbarin demonstrated a 2.8-fold higher potency (lower IC₅₀) against the MCF-7 breast cancer cell line compared to dehydroherbarin, while both compounds showed limited toxicity against the normal MRC-5 lung fibroblast cell line [1].

Cytotoxicity Breast Cancer Selectivity Index

Topoisomerase I vs HSP90 Target Binding

A comparative in silico docking study revealed that herbarin and dehydroherbarin engage entirely different protein targets, which may explain their differential biological activities. Herbarin showed a strong affinity for human DNA topoisomerase I (1A35), forming five hydrogen bonds, while dehydroherbarin preferentially bound to human heat shock protein 90 alpha (2K5B) via three hydrogen bonds [1].

Mechanism of Action In Silico Docking Target Identification

Anti-Inflammatory Potency: NO Inhibition

In a comprehensive review of 118 anti-inflammatory compounds derived from endophytic fungi, herbarin was identified as one of the three most potent compounds based on its IC₅₀ value for inhibiting nitric oxide (NO) production [1]. This places it in a select, high-potency tier for this specific anti-inflammatory mechanism.

Anti-inflammatory Nitric Oxide Inhibition Drug Discovery

In Silico ADME and Drug-Likeness

An in silico ADME (Absorption, Distribution, Metabolism, Excretion) evaluation was performed to predict the drug-like properties of both compounds. The study concluded that herbarin possesses a 'possible good druglike nature,' a qualitative but favorable assessment not explicitly extended to its analog dehydroherbarin within the same analysis [1].

ADME Drug-Likeness Pharmacokinetics

Herbarin Application Scenarios


Breast Cancer: Topoisomerase I Inhibition

Herbarin is the optimal choice over dehydroherbarin for studies targeting breast cancer cell lines, particularly MCF-7, due to its 2.8-fold higher cytotoxic potency (IC₅₀ = 288 μg/mL) and its unique in silico-predicted binding to human DNA topoisomerase I (1A35) via five hydrogen bonds [1]. Its low toxicity against normal MRC-5 cells also makes it a suitable candidate for selectivity studies [1].

Anti-Inflammatory Drug Discovery: NO Inhibition

Given its classification as one of the three most potent nitric oxide (NO) inhibitors among 118 endophytic fungal compounds, herbarin should be prioritized in screening cascades for novel anti-inflammatory leads [2]. Its high potency rank makes it a promising starting point for medicinal chemistry optimization efforts targeting the NO pathway [2].

Lead Optimization: ADME Properties

For research programs moving beyond initial screening to lead optimization, herbarin offers a distinct advantage due to its in silico-predicted 'good druglike nature' [1]. This favorable ADME profile suggests a lower likelihood of encountering pharmacokinetic liabilities early in development, making it a more resource-efficient candidate for further investment compared to its analog dehydroherbarin [1].

Endophytic Fungi Sourcing and Isolation

Herbarin can be reliably sourced from the endophytic fungus *Chaetosphaeronema* sp. (KY321184) when cultivated on potato dextrose broth medium, where it is produced as a major bioactive compound alongside dehydroherbarin [1]. This provides a reproducible biosynthetic route for research groups interested in natural product isolation and characterization.

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